1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole

Organic Synthesis Cross-Coupling Suzuki–Miyaura

Researchers requiring regioisomerically pure 3-bromo-4-methylphenyl pyrazole building blocks face inconsistent cross-coupling outcomes with positional isomers. This compound eliminates that risk with defined meta-bromo substitution for reliable Suzuki-Miyaura diversification. - ≥98% purity ensures reproducible coupling yields across focused library synthesis. - Meta-bromo regiochemistry may reduce oxidative metabolism vs. para isomers, streamlining lead optimization. - Sealed, dry storage at 2-8°C; shipped at ambient temperature for immediate global delivery.

Molecular Formula C12H13BrN2
Molecular Weight 265.15 g/mol
CAS No. 1176493-60-9
Cat. No. B6356450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole
CAS1176493-60-9
Molecular FormulaC12H13BrN2
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=CC(=N2)C)C)Br
InChIInChI=1S/C12H13BrN2/c1-8-4-5-11(7-12(8)13)15-10(3)6-9(2)14-15/h4-7H,1-3H3
InChIKeyVRXHTEJKGUBVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: Identity & Properties


1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole (CAS 1176493-60-9) is a 1-aryl-3,5-dimethylpyrazole derivative featuring a 3-bromo-4-methylphenyl substituent. Its molecular formula is C₁₂H₁₃BrN₂ with a molecular weight of 265.15 g/mol . The compound is supplied as a research-grade building block with purities typically ≥95% or ≥98% . Key computed physicochemical parameters include a topological polar surface area (TPSA) of 17.82 Ų and a calculated LogP of 3.56, indicating moderate lipophilicity . Recommended storage is sealed, dry conditions at 2–8°C .

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole: Regioisomeric Specificity


Direct substitution with closely related arylpyrazoles—even those sharing identical molecular formulas—is inadvisable due to the compound's unique regioisomeric identity (3-bromo-4-methylphenyl vs. 4-bromo-3-methylphenyl). This positional difference governs both synthetic utility and potential biological interactions. For example, the bromine atom in the target compound resides at the meta position relative to the methyl group, whereas in the regioisomer it occupies the para position. Such positional isomerism can drastically alter reactivity in cross-coupling reactions (e.g., Suzuki–Miyaura coupling rates and yields) [1] and may influence metabolic stability in medicinal chemistry contexts, as meta-halogenated aromatics often exhibit reduced metabolic rates compared to their para counterparts [2]. Consequently, experimental reproducibility and lead optimization efforts demand the precise regioisomer specified.

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole vs. Structural Analogs


Cross-Coupling Reactivity via Aryl Bromide

The presence of a bromine atom on the phenyl ring confers critical reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling the synthesis of more complex biaryl or heteroaryl systems. In contrast, the non-halogenated analog 1-phenyl-3,5-dimethyl-1H-pyrazole (CAS 1131-16-4) lacks this reactive handle and cannot participate in such transformations [1]. While direct kinetic data for this specific compound are not publicly available, class-level knowledge indicates that aryl bromides generally undergo oxidative addition to Pd(0) complexes with rate constants in the range of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ under typical conditions, a reactivity tier absent in unsubstituted phenyl derivatives [2].

Organic Synthesis Cross-Coupling Suzuki–Miyaura

Lipophilicity & Membrane Permeability vs. Chloro Analog

Calculated LogP values provide a basis for comparing passive membrane permeability potential. The target bromo compound exhibits a LogP of 3.56 , whereas the corresponding 3-chloro-4-methylphenyl analog (1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole) is reported with a lower LogP of 3.45 . The difference of ΔLogP = 0.11 translates to a modestly increased lipophilicity, which may enhance blood–brain barrier penetration or cellular uptake in certain contexts.

Physicochemical Properties Drug Design ADME

Meta-Bromo Metabolic Stability Advantage

Comparative microsomal oxidation studies on brominated biphenyls demonstrate that meta-substituted bromoaromatics are metabolized more slowly than their para-substituted counterparts [1]. While these data are not derived from pyrazoles directly, they establish a class-level precedent that the 3-bromo-4-methylphenyl arrangement in the target compound may confer enhanced metabolic stability relative to the 4-bromo-3-methylphenyl regioisomer. This inference is relevant for medicinal chemists seeking to mitigate rapid oxidative clearance.

Metabolism Medicinal Chemistry SAR

Structural Identity and Regioisomeric Purity

The target compound's identity is rigorously defined by its unique SMILES string (CC1=CC(C)=NN1C2=CC=C(C)C(Br)=C2) and CAS registry number (1176493-60-9), which unequivocally distinguish it from the regioisomer 1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole (CAS 1176645-11-6) . The latter possesses a different SMILES (CC1=CC=C(N2N=C(C)C=C2C)C=C1Br) and exhibits distinct NMR and chromatographic behavior. Procurement of the correct CAS ensures experimental reproducibility, as even regioisomers can display divergent biological activities or synthetic outcomes.

Analytical Chemistry Quality Control

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole Applications


Suzuki–Miyaura Biaryl Pharmacophore Synthesis

The aryl bromide handle enables diversification of the pyrazole scaffold through Suzuki–Miyaura cross-coupling with arylboronic acids. This application is grounded in the compound's established reactivity as a bromoarene [1]. Medicinal chemists can exploit this to generate focused libraries of biarylpyrazoles for screening against kinases, GPCRs, or other targets, a capability absent in non-halogenated analogs.

CNS Lead Optimization with Higher Lipophilicity

With a LogP of 3.56 [1], this bromo-substituted pyrazole offers a favorable lipophilicity profile for crossing the blood–brain barrier. In programs where the chloro analog (LogP 3.45) proves insufficiently brain-penetrant, the target compound may serve as a more lipophilic alternative without resorting to more extensive structural modifications .

Scaffold Optimization for Enhanced Metabolic Stability

Class-level evidence suggests that meta-bromo substitution can slow microsomal oxidation relative to para-bromo isomers [1]. Researchers developing arylpyrazole-based leads can strategically select this regioisomer to potentially reduce oxidative metabolism and extend in vivo half-life, streamlining the path toward preclinical candidates.

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